molecular formula C27H27NO6 B025254 Naltrexone-3-salicylate CAS No. 110189-11-2

Naltrexone-3-salicylate

Cat. No. B025254
M. Wt: 461.5 g/mol
InChI Key: WJVZGPXACXPQIV-JXHGYLODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naltrexone-3-salicylate (NTX-3S) is a chemical compound that has been developed as a potential treatment for various medical conditions, including opioid addiction, alcoholism, and chronic pain.

Mechanism Of Action

Naltrexone-3-salicylate works by binding to opioid receptors in the brain, blocking the effects of opioids and reducing cravings for these drugs. It also acts as an antagonist for the Toll-like receptor 4 (TLR4), which is involved in the inflammatory response and pain signaling.

Biochemical And Physiological Effects

Naltrexone-3-salicylate has been shown to reduce the rewarding effects of opioids and alcohol, as well as decrease pain sensitivity in animal models. It also has anti-inflammatory and neuroprotective effects, which may make it a useful treatment for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Naltrexone-3-salicylate in lab experiments is that it has a well-defined mechanism of action and can be easily synthesized. However, it may not be suitable for all types of experiments, as it is specific to opioid and TLR4 receptors.

Future Directions

There are several potential future directions for research on Naltrexone-3-salicylate. One area of interest is its use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. It may also be investigated for its potential as a treatment for chronic pain and inflammation. Additionally, further studies may be conducted to determine the optimal dosage and administration method for Naltrexone-3-salicylate in various medical conditions.

Synthesis Methods

Naltrexone-3-salicylate is synthesized by reacting naltrexone with salicylic acid in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Naltrexone-3-salicylate has been studied extensively for its potential use in treating opioid addiction, alcoholism, and chronic pain. It has also been investigated for its anti-inflammatory and neuroprotective properties.

properties

CAS RN

110189-11-2

Product Name

Naltrexone-3-salicylate

Molecular Formula

C27H27NO6

Molecular Weight

461.5 g/mol

IUPAC Name

[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-hydroxybenzoate

InChI

InChI=1S/C27H27NO6/c29-18-4-2-1-3-17(18)25(31)33-20-8-7-16-13-21-27(32)10-9-19(30)24-26(27,22(16)23(20)34-24)11-12-28(21)14-15-5-6-15/h1-4,7-8,15,21,24,29,32H,5-6,9-14H2/t21-,24+,26+,27-/m1/s1

InChI Key

WJVZGPXACXPQIV-JXHGYLODSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7O)O5)O

SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7O)O5)O

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7O)O5)O

synonyms

naltrexone-3-salicylate

Origin of Product

United States

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